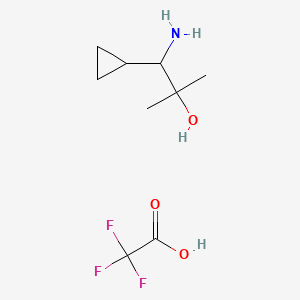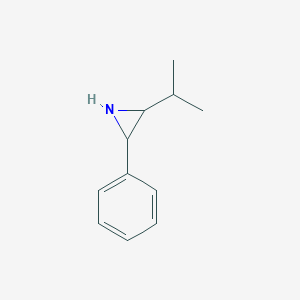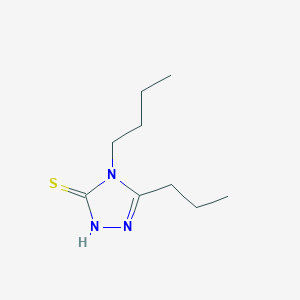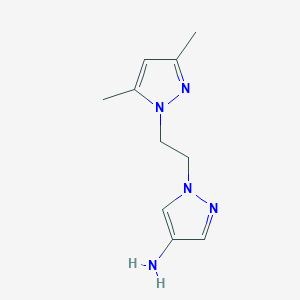
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring structure Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the nucleophilic addition and dehydration processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methodologies, such as microwave-assisted reactions, are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Known for its antioxidant and anti-inflammatory activities.
1-Cyanoacetyl-3,5-dimethylpyrazole: Used as a cyanoacetylating agent in organic synthesis.
Uniqueness
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine stands out due to its dual pyrazole ring structure, which enhances its chemical reactivity and potential biological activities. This unique structure allows for a broader range of applications compared to similar compounds .
Propiedades
Fórmula molecular |
C10H15N5 |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-5-9(2)15(13-8)4-3-14-7-10(11)6-12-14/h5-7H,3-4,11H2,1-2H3 |
Clave InChI |
RAZUDKSHROTXPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CCN2C=C(C=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


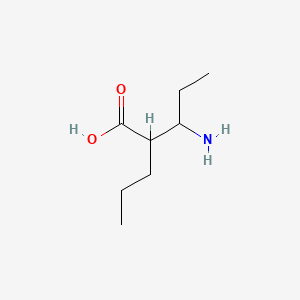
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)

![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
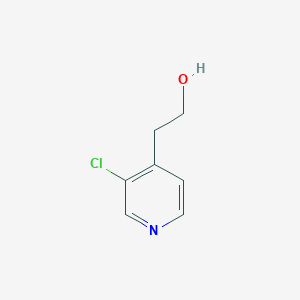

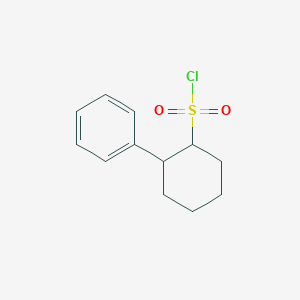
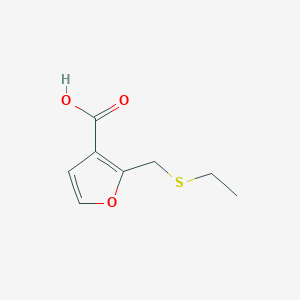
![10-(Pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13633357.png)

![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
